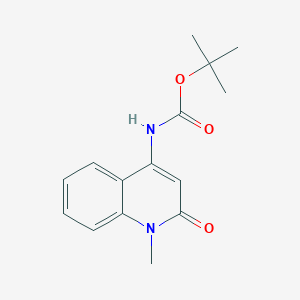
tert-Butyl (1-methyl-2-oxo-1,2-dihydroquinolin-4-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (1-methyl-2-oxo-1,2-dihydroquinolin-4-yl)carbamate is a synthetic organic compound with a complex structure. It is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
The synthesis of tert-Butyl (1-methyl-2-oxo-1,2-dihydroquinolin-4-yl)carbamate typically involves multiple steps. One common method starts with the commercially available 4-bromo-1H-indole. The Vilsmeier formylation of this compound at the 3-position gives an intermediate product, which is then converted to an N-Boc derivative. The aldehyde group of this derivative is reduced with sodium borohydride in methanol to obtain an alcohol. The alcoholic hydroxy group is protected by treatment with tert-butyl(dimethyl)silyl chloride in methylene chloride in the presence of imidazole.
Chemical Reactions Analysis
tert-Butyl (1-methyl-2-oxo-1,2-dihydroquinolin-4-yl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinoline derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other substituents. Common reagents used in these reactions include sodium borohydride for reduction and n-butyllithium for substitution reactions. .
Scientific Research Applications
tert-Butyl (1-methyl-2-oxo-1,2-dihydroquinolin-4-yl)carbamate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anticancer and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of tert-Butyl (1-methyl-2-oxo-1,2-dihydroquinolin-4-yl)carbamate involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
tert-Butyl (1-methyl-2-oxo-1,2-dihydroquinolin-4-yl)carbamate can be compared with other similar compounds, such as:
- tert-Butyl (2-oxo-1,2-dihydropyridin-3-yl)carbamate
- tert-Butyl (2,4-dioxo-1,4-dihydro-2H-benzo[d][1,3]oxazin-7-yl)methylcarbamate These compounds share similar structural features but differ in their specific functional groups and biological activities. The unique structure of this compound gives it distinct properties and applications .
Properties
Molecular Formula |
C15H18N2O3 |
|---|---|
Molecular Weight |
274.31 g/mol |
IUPAC Name |
tert-butyl N-(1-methyl-2-oxoquinolin-4-yl)carbamate |
InChI |
InChI=1S/C15H18N2O3/c1-15(2,3)20-14(19)16-11-9-13(18)17(4)12-8-6-5-7-10(11)12/h5-9H,1-4H3,(H,16,19) |
InChI Key |
HGGXEQHANIWJGV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=O)N(C2=CC=CC=C21)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2,6-dimethyl-4-oxochromeno[3,4-d][1,3]oxazol-7-yl) acetate](/img/structure/B11850466.png)
![tert-Butyl 2,2-dimethyl-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B11850480.png)
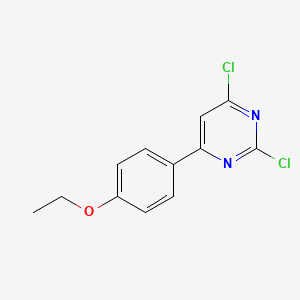
![2-[(4E)-6-(trimethylsilylmethyl)hepta-4,6-dienyl]cyclopentan-1-one](/img/structure/B11850499.png)
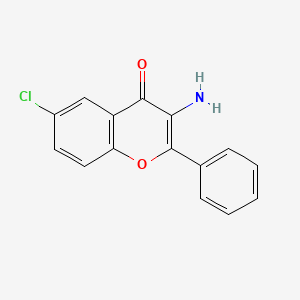

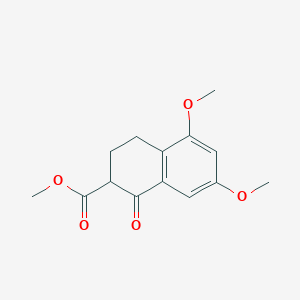

![3-(1H-Indol-4-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B11850529.png)
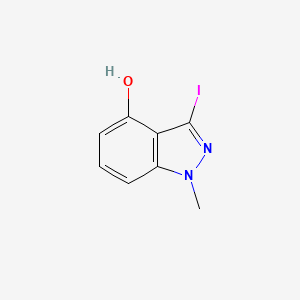
![2-(3-Allyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetic acid](/img/structure/B11850532.png)

![2-(2-Oxo-3-phenyl-1,4-diazaspiro[4.4]non-3-en-1-yl)acetic acid](/img/structure/B11850554.png)
